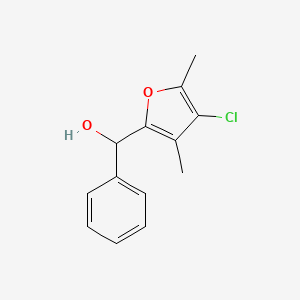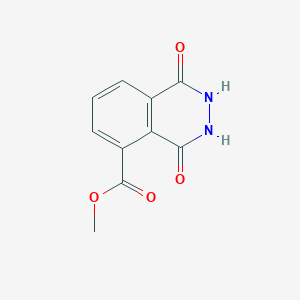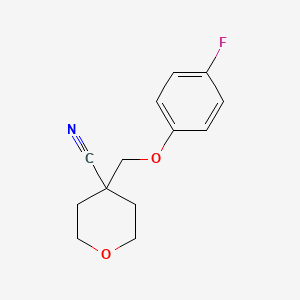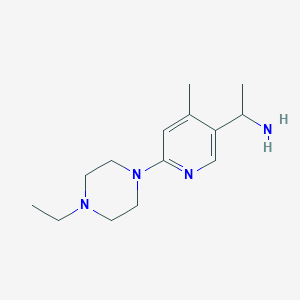
(6-Iodopyridin-3-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Yodopiridin-3-il)(fenil)metanona es un compuesto orgánico con la fórmula molecular C12H8INO. Es un derivado de la piridina y la fenilmetanona, caracterizado por la presencia de un átomo de yodo en la posición 6 del anillo de piridina. Este compuesto es de interés en varios campos de la química debido a sus características estructurales y reactividad únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (6-Yodopiridin-3-il)(fenil)metanona típicamente implica la yodación de derivados de piridina seguida del acoplamiento con fenilmetanona. Un método común involucra el uso de yodo y un agente oxidante adecuado para introducir el átomo de yodo en el anillo de piridina. La reacción generalmente se lleva a cabo en condiciones suaves para evitar la sobreyodación y garantizar una alta selectividad.
Métodos de producción industrial
En un entorno industrial, la producción de (6-Yodopiridin-3-il)(fenil)metanona se puede ampliar utilizando reactores de flujo continuo. Esto permite un mejor control de los parámetros de reacción como la temperatura, la presión y las concentraciones de reactivos, lo que lleva a rendimientos más altos y pureza del producto final. El uso de catalizadores, como el paladio o el cobre, puede mejorar aún más la eficiencia de la síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
(6-Yodopiridin-3-il)(fenil)metanona experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar las cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en alcoholes o aminas.
Sustitución: El átomo de yodo en el anillo de piridina se puede sustituir con otros grupos funcionales, como halógenos, alquilo o arilo.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio, trióxido de cromo y peróxido de hidrógeno.
Reducción: Los agentes reductores como el hidruro de aluminio y litio, el borohidruro de sodio y la hidrogenación catalítica se utilizan comúnmente.
Sustitución: Los reactivos como los reactivos de Grignard, los compuestos organolíticos y los agentes halogenantes se emplean para las reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas. Las reacciones de sustitución pueden introducir una amplia gama de grupos funcionales en el anillo de piridina.
Aplicaciones Científicas De Investigación
(6-Yodopiridin-3-il)(fenil)metanona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas, incluidos los productos farmacéuticos y agroquímicos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, como las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están llevando a cabo investigaciones para explorar su uso como precursor en el desarrollo de nuevos medicamentos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de (6-Yodopiridin-3-il)(fenil)metanona implica su interacción con varios objetivos moleculares y vías. El átomo de yodo en el anillo de piridina puede participar en la unión halógena, lo que puede influir en la afinidad de unión del compuesto a los objetivos biológicos. Además, la parte fenilmetanona puede interactuar con los bolsillos hidrofóbicos en las proteínas, mejorando su actividad biológica. Las vías y los objetivos exactos dependen de la aplicación específica y del sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos similares
- (6-Bromopiridin-3-il)(fenil)metanona
- (6-Cloropiridin-3-il)(fenil)metanona
- (6-Fluoropiridin-3-il)(fenil)metanona
Unicidad
(6-Yodopiridin-3-il)(fenil)metanona es única debido a la presencia del átomo de yodo, que confiere una reactividad y propiedades distintas en comparación con sus análogos de bromo, cloro y flúor. El radio atómico más grande y la mayor polarizabilidad del yodo pueden conducir a interacciones de unión halógena más fuertes y diferentes efectos electrónicos, lo que hace que este compuesto sea particularmente interesante para diversas aplicaciones químicas y biológicas.
Propiedades
Fórmula molecular |
C12H8INO |
|---|---|
Peso molecular |
309.10 g/mol |
Nombre IUPAC |
(6-iodopyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C12H8INO/c13-11-7-6-10(8-14-11)12(15)9-4-2-1-3-5-9/h1-8H |
Clave InChI |
XBHFUBNJRVLVSP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Chlorophenyl)-6-ethyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11792231.png)












